molecular formula C22H30N4O7S B15136762 Olgotrelvir CAS No. 2763596-71-8

Olgotrelvir

Cat. No.: B15136762
CAS No.: 2763596-71-8
M. Wt: 494.6 g/mol
InChI Key: IICZZAVAIPTWCL-HBIMBUPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Olgotrelvir is synthesized through a series of chemical reactions that involve the formation of its active form, AC1115. The synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Olgotrelvir undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include the active form of this compound, AC1115, and other intermediate compounds that are further processed to achieve the final product .

Scientific Research Applications

Olgotrelvir has several scientific research applications, including:

Mechanism of Action

Olgotrelvir is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This protein is a crucial enzyme responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. This compound also appears to inhibit cathepsin L, a protein implicated in facilitating viral entry of SARS-CoV-2 into the host cell .

Comparison with Similar Compounds

Similar Compounds

    Nirmatrelvir: Another antiviral medication that inhibits the SARS-CoV-2 main protease.

    Remdesivir: An antiviral medication that inhibits viral RNA polymerase.

    Molnupiravir: An antiviral medication that induces viral RNA mutagenesis.

Uniqueness of Olgotrelvir

This compound is unique in its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L. This dual inhibition enhances its antiviral potency and reduces the potential for drug resistance. Additionally, this compound has shown promising results in clinical trials, demonstrating its potential as a standalone treatment for COVID-19 .

Properties

CAS No.

2763596-71-8

Molecular Formula

C22H30N4O7S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C22H30N4O7S/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33)/t14-,16-,18-,22?/m0/s1

InChI Key

IICZZAVAIPTWCL-HBIMBUPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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